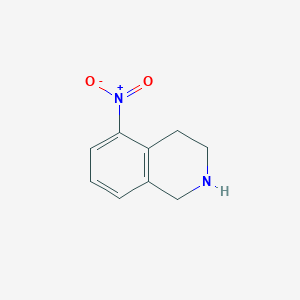

5-Nitro-1,2,3,4-tetrahydroisoquinoline

Descripción

Significance of the Tetrahydroisoquinoline Scaffold in Bioactive Molecule Research

The 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) scaffold is a foundational structure in medicinal chemistry, widely recognized as a "privileged scaffold" due to its recurrence in molecules with diverse and potent biological activities. nih.govresearchgate.net THIQ-based compounds, both natural and synthetic, exhibit a broad spectrum of pharmacological properties. nih.govrsc.org This structural motif is present in numerous isoquinoline (B145761) alkaloids found in various plants and is a core component of several antitumor antibiotics, including naphthyridinomycin, quinocarcin, and saframycins. nih.govacs.org

The versatility of the THIQ nucleus has led to its incorporation into drugs with a wide range of clinical applications. nih.govdntb.gov.ua Research has demonstrated that THIQ derivatives possess significant activities, including:

Anticancer: The THIQ ring is a vital scaffold for anticancer drug design, with many analogs developed as inhibitors of relevant cancer targets. nih.gov It is also a key component in multidrug resistance (MDR) reversers like tariquidar (B1662512) and elacridar, which inhibit ABC transporters responsible for the failure of some chemotherapies. nih.gov

Antimicrobial: THIQ analogs have shown effectiveness against various pathogens, exhibiting anti-bacterial, anti-fungal, anti-leishmanial, and anti-malarial properties. nih.gov

Neuroprotective: The scaffold is integral to research on neurodegenerative disorders. nih.govrsc.org Endogenously produced THIQ derivatives like norsalsolinol (B182580) are studied for their potential role in conditions such as Parkinson's disease. wikipedia.org

Antiviral and Anti-inflammatory: The structural framework has been successfully utilized to develop compounds with antiviral and anti-inflammatory activities. nih.govresearchgate.net

The synthetic accessibility of the THIQ core, commonly through methods like the Pictet-Spengler condensation and Bischler-Napieralski reaction, further enhances its appeal for developing novel therapeutic agents. nih.govrsc.org The ability to easily modify the scaffold allows for extensive structure-activity relationship (SAR) studies, aiding in the optimization of biological activity. researchgate.netresearchgate.net

Specific Context of Nitro-Substituted Tetrahydroisoquinolines in Advanced Chemical Biology

The introduction of a nitro group onto the tetrahydroisoquinoline scaffold creates a class of compounds with distinct properties and applications in advanced chemical biology. The nitro group, being strongly electron-withdrawing, significantly influences the electronic properties of the molecule, which can enhance interactions with biological targets. researchgate.netnih.gov This substitution is a key strategy in the design of specialized chemical probes and potential therapeutic agents. nih.gov

A significant area of research for nitro-substituted THIQs is in the development of bioreducible substrates. nih.gov For instance, certain 2-nitroaryl-1,2,3,4-tetrahydroisoquinolines have been synthesized and evaluated as substrates for enzymes like NAD(P)H: quinone oxidoreductase 1 (NQO1) and E. coli nitroreductase. nih.gov These enzymes are often overexpressed in tumor cells, and compounds that they can selectively reduce are valuable for targeted cancer therapies.

Furthermore, the nitro moiety plays a crucial role in the biological activity of newly synthesized THIQ derivatives. nih.gov Compounds containing a nitro group have been investigated for a range of applications, from anticancer to antioxidant effects. nih.gov The nitro group can form ionic connections with donor groups within enzyme active sites, potentially increasing the compound's biological efficacy. nih.gov For example, novel THIQ derivatives bearing a nitrophenyl group have been synthesized and evaluated for their inhibitory effects on enzymes like HSP90 and RET, which are relevant targets in cancer research. nih.gov Similarly, the combination of the THIQ scaffold with other nitro-containing moieties, such as in tetrahydroisoquinoline-based 5-nitro-2-furoic acid derivatives, has yielded compounds with potent anti-tubercular activity against Mycobacterium tuberculosis. rsc.org

The regioselective nitration of the THIQ skeleton is a critical aspect of synthesizing these targeted molecules, as the position of the nitro group can dramatically affect the compound's biological profile. researchgate.net The development of synthetic methods that control this regioselectivity is therefore essential for advancing research in this area. researchgate.net

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-nitro-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c12-11(13)9-3-1-2-7-6-10-5-4-8(7)9/h1-3,10H,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJNKVSVKLAVIMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90464117 | |

| Record name | 5-nitro-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90464117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41959-45-9 | |

| Record name | 5-nitro-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90464117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Nitro 1,2,3,4 Tetrahydroisoquinoline and Its Derivatives

Classical and Contemporary Approaches to Tetrahydroisoquinoline Core Synthesis

The construction of the tetrahydroisoquinoline framework is a well-established area of organic synthesis, with several key reactions forming the foundation of both traditional and modern approaches.

Pictet-Spengler Condensation and its Enantioselective Variants

The Pictet-Spengler reaction, first reported in 1911 by Amé Pictet and Theodor Spengler, is a fundamental method for synthesizing tetrahydroisoquinolines. thermofisher.comwikipedia.orgorganicreactions.orgnumberanalytics.com It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.org The reaction proceeds through the formation of an iminium ion, which then undergoes an intramolecular electrophilic aromatic substitution to yield the tetrahydroisoquinoline ring system. wikipedia.orgarkat-usa.org

The versatility of the Pictet-Spengler reaction has led to its widespread use in the synthesis of a variety of substituted tetrahydroisoquinolines and related alkaloids. numberanalytics.comnih.gov The reaction conditions can be tailored based on the reactivity of the substrates, with less nucleophilic aromatic rings often requiring harsher conditions such as higher temperatures and strong acids. wikipedia.org

Given the importance of chirality in bioactive molecules, significant efforts have been directed towards the development of enantioselective Pictet-Spengler reactions. These methods aim to control the stereochemistry at the newly formed chiral center, typically at the C-1 position. nih.govacs.org Organocatalysis has emerged as a powerful tool in this regard, with chiral phosphoric acids, such as (R)-TRIP, being used to catalyze asymmetric Pictet-Spengler reactions with high enantioselectivity. nih.gov Another approach involves the use of chiral auxiliaries attached to the carbonyl component to induce stereoselectivity. arkat-usa.org The development of these enantioselective variants has expanded the utility of the Pictet-Spengler reaction, providing access to a wide range of enantioenriched tetrahydroisoquinoline alkaloids. acs.org

| Catalyst/Auxiliary | Substrate Type | Enantiomeric Excess (ee) | Reference |

| (R)-TRIP (chiral phosphoric acid) | N-(o-nitrophenylsulfenyl)phenylethylamines | Not Specified | nih.gov |

| Chiral Thiourea Derivatives | N-acyliminium ions from tryptamine | High | acs.org |

| epi-Cinchonine amine C1 | Phenethyl enone | Not Specified | |

| Chiral Brønsted–Lowry acid | Tryptophan derivatives | Not Specified | wikipedia.org |

Bischler-Napieralski Cyclization and Subsequent Reduction Strategies

The Bischler-Napieralski reaction is another classical and widely used method for the synthesis of 3,4-dihydroisoquinolines, which can then be reduced to the corresponding tetrahydroisoquinolines. nrochemistry.comorganic-chemistry.orgwikipedia.org This reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) under acidic conditions. nrochemistry.comorganic-chemistry.orgnih.gov The reaction is particularly effective when the aromatic ring is activated by electron-donating groups. nrochemistry.comnih.gov

The mechanism of the Bischler-Napieralski reaction is believed to proceed through either a dichlorophosphoryl imine-ester intermediate or a nitrilium ion intermediate, with the prevailing pathway influenced by the reaction conditions. nrochemistry.comwikipedia.org The resulting 3,4-dihydroisoquinoline (B110456) is a prochiral imine that can be reduced to a chiral tetrahydroisoquinoline. rsc.org

The reduction of the C=N double bond in the 3,4-dihydroisoquinoline intermediate is a critical step in obtaining the desired tetrahydroisoquinoline. rsc.orgmdpi.com A variety of reducing agents can be employed, including sodium borohydride (B1222165) and catalytic hydrogenation. nih.gov For the synthesis of chiral tetrahydroisoquinolines, enantioselective reduction strategies are employed. rsc.orgmdpi.comresearchgate.net These methods include the use of chiral hydride reducing agents, asymmetric hydrogenation with chiral catalysts, and enzymatic catalysis. rsc.orgresearchgate.net The development of these stereoselective reduction techniques has made the Bischler-Napieralski reaction a valuable tool for the synthesis of optically active 1-substituted-1,2,3,4-tetrahydroisoquinolines. rsc.orgrsc.org

| Reduction Method | Substrate | Catalyst/Reagent | Enantiomeric Excess (ee) | Reference |

| Asymmetric Transfer Hydrogenation | 1-aryl dihydroisoquinolines | Arene/Ru/TsDPEN complexes | High | organic-chemistry.org |

| Asymmetric Hydrogenation | IQ-type enamines | Chiral spiro phosphoramidite (B1245037) ligands | Not Specified | mdpi.com |

| Chiral Hydride Reducing Agents | 1-substituted-3,4-dihydroisoquinolines | Not Specified | Not Specified | rsc.orgresearchgate.net |

| Catalytic Hydrogenation | 3,4-dihydroisoquinolines | Not Specified | Not Applicable (for racemic) | nih.gov |

Intramolecular Hydroamination Reactions

More contemporary approaches to the synthesis of the tetrahydroisoquinoline core include intramolecular hydroamination reactions. This method involves the addition of an amine N-H bond across a carbon-carbon multiple bond within the same molecule. For the synthesis of tetrahydroisoquinolines, this typically involves the cyclization of an appropriately substituted aminoalkyne. researchgate.net

Titanium-catalyzed intramolecular hydroamination has been successfully employed for the synthesis of dihydroisoquinolines, which can then be reduced to tetrahydroisoquinolines. researchgate.net This strategy offers a direct route to the heterocyclic core and can be integrated into multi-step syntheses of complex natural products. researchgate.net The development of enantioselective hydroamination protocols further enhances the utility of this method for preparing chiral tetrahydroisoquinoline derivatives.

Targeted Introduction of the Nitro Group and Other Substituents

The introduction of the nitro group onto the tetrahydroisoquinoline scaffold is a key step in the synthesis of 5-Nitro-1,2,3,4-tetrahydroisoquinoline. This is typically achieved through electrophilic aromatic substitution, specifically nitration.

Regioselective Nitration Strategies for Tetrahydroisoquinolines

The direct nitration of the tetrahydroisoquinoline ring system presents a challenge in controlling the regioselectivity of the reaction. The position of the incoming nitro group is influenced by the electronic properties of the bicyclic system and the nature of any protecting groups on the nitrogen atom. researchgate.netresearchgate.net

Studies on the nitration of tetrahydroquinoline, a related heterocyclic system, have shown that the regioselectivity is highly dependent on the reaction conditions and the N-substituent. researchgate.net In acidic conditions, the nitrogen atom can be protonated, altering the directing effects of the amine group. researchgate.netresearchgate.net The use of N-protecting groups can mitigate this and allow for more controlled nitration. researchgate.net For instance, the nitration of N-trifluoroacetyl-tetrahydroquinoline has been shown to afford the 6-nitro derivative with high regioselectivity. researchgate.net Similar strategies can be applied to the tetrahydroisoquinoline system to achieve the desired 5-nitro substitution pattern. Computational studies can also be employed to predict the most likely sites of nitration based on the electron density of the aromatic ring. researchgate.netresearchgate.net

Functionalization via Iminium Intermediates and Organometallic Trapping

An alternative strategy for introducing substituents onto the tetrahydroisoquinoline core involves the generation of an iminium ion intermediate, which can then be trapped by a variety of nucleophiles. beilstein-journals.orgnih.govbeilstein-journals.org This approach allows for the functionalization of the C-1 position of the tetrahydroisoquinoline ring.

Multicomponent Reactions in the Synthesis of Substituted Nitro-Tetrahydroisoquinoline Analogues

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecular scaffolds, such as substituted tetrahydroisoquinolines, from simple and readily available starting materials. researchgate.net These reactions, where three or more reactants combine in a single synthetic operation, are highly valued for their ability to rapidly generate libraries of structurally diverse compounds. organic-chemistry.org The Ugi and Passerini reactions are cornerstone isocyanide-based MCRs that have been applied to the synthesis of heterocyclic systems. organic-chemistry.orgwikipedia.orgsemanticscholar.org

While direct, one-pot MCR syntheses of this compound are not extensively documented, the strategy is often employed to build the core ring system, sometimes incorporating nitro-substituted components. For instance, the Ugi four-component condensation (U-4CC) involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-aminoacyl amide derivatives. organic-chemistry.org In one application, an Ugi-4CR was used to generate a key intermediate for the synthesis of Atorvastatin; this reaction utilized a nitro-group-containing carboxylic acid, demonstrating the compatibility of the nitro functional group in such transformations. nih.gov

A powerful strategy combines MCRs with subsequent cyclization reactions. One such reported method involves a one-pot Ugi-azide reaction followed by an intramolecular Heck reaction to assemble tetrazolyl-1,2,3,4-tetrahydroisoquinoline scaffolds. nih.gov This sequence begins with the Ugi-azide reaction of a 2-bromobenzaldehyde, allylamine, azidotrimethylsilane, and an isocyanide to form a tetrazole intermediate, which then undergoes a palladium-catalyzed intramolecular Heck cyclization to construct the tetrahydroisoquinoline ring system. nih.gov

The table below summarizes representative multicomponent reaction strategies that have been used to generate tetrahydroisoquinoline and related heterocyclic scaffolds.

| Reaction Name | Components | Product Type | Key Feature | Reference |

|---|---|---|---|---|

| Ugi Four-Component Reaction (U-4CR) | Aldehyde, Amine, Carboxylic Acid, Isocyanide | α-Acylamino Acid Amide | Can be followed by cyclization to form heterocycles. nih.gov | organic-chemistry.orgnih.gov |

| Passerini Three-Component Reaction (P-3CR) | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acyloxy Amide | The first isocyanide-based MCR discovered. wikipedia.orgsemanticscholar.org | wikipedia.orgsemanticscholar.org |

| Ugi-Azide/Heck Reaction | 2-Bromobenzaldehyde, Allylamine, TMSN3, Isocyanide | Tetrazolyl-1,2,3,4-tetrahydroisoquinoline | One-pot MCR followed by intramolecular cyclization. nih.gov | nih.gov |

| Strecker Reaction | Aldehyde, Amine, Potassium Cyanide | α-Aminonitrile | Used as a key step in the total synthesis of Trabectedin, a complex THIQ alkaloid. nih.gov | nih.gov |

Advanced Synthetic Transformations and Derivatization

Chemical Reactions of the Nitro Group within the Tetrahydroisoquinoline System

The nitro group on the aromatic ring of the tetrahydroisoquinoline system is a versatile functional handle, enabling a variety of subsequent chemical transformations. The most significant and widely utilized reaction is its reduction to the corresponding amine, yielding 5-amino-1,2,3,4-tetrahydroisoquinoline. This amino derivative serves as a crucial building block for further functionalization and the synthesis of a wide array of biologically active molecules.

The reduction of the nitro group can be achieved using several methods. Catalytic hydrogenation is a common and efficient approach. In one reported total synthesis of a complex alkaloid, a nitro group on a precursor molecule was successfully hydrogenated to an aniline (B41778) using platinum(IV) oxide (PtO₂) as the catalyst, which then facilitated an acid-promoted cyclization. nih.gov Other classical reduction systems, such as tin (Sn) or zinc (Zn) metal in the presence of hydrochloric acid (HCl), are also effective for converting aromatic nitro compounds to amines.

In addition to chemical reduction, enzymatic reduction of nitro-substituted tetrahydroisoquinoline analogues has been explored. A series of 2-nitroaryl-1,2,3,4-tetrahydroisoquinolines were synthesized and evaluated as bioreducible substrates for enzymes such as NAD(P)H: quinone oxidoreductase 1 (NQO1) and E. coli nitroreductase, indicating the susceptibility of the nitro group to biological reduction. nih.gov

Beyond reduction, the nitro group can potentially be transformed into other functionalities. For instance, one synthetic route toward the natural product (−)-tejedine involved the conversion of a nitro group into a methoxy (B1213986) substituent, although the specific reagents for this transformation were not detailed. nih.gov

The following table outlines common methods for the reduction of aromatic nitro groups applicable to the 5-nitro-tetrahydroisoquinoline system.

| Reagent/Catalyst | Conditions | Product | Comments | Reference |

|---|---|---|---|---|

| H2, Platinum(IV) oxide (PtO2) | Hydrogen gas pressure, solvent (e.g., ethanol, ethyl acetate) | Amine | Commonly used in total synthesis for clean and efficient reduction. nih.gov | nih.gov |

| Tin (Sn), HCl | Aqueous acid, heat | Amine | Classic method for nitro group reduction. | General knowledge |

| Zinc (Zn), HCl | Aqueous acid | Amine | Another standard metal-acid reduction system. | General knowledge |

| Iron (Fe), HCl/Acetic Acid | Aqueous acid, heat | Amine | Often used in industrial processes due to low cost and selectivity. | General knowledge |

| NQO1 / Nitroreductase | Physiological conditions | Amine (via nitroso/hydroxylamine intermediates) | Enzymatic reduction relevant for bioreducible prodrugs. nih.gov | nih.gov |

Stereoselective Synthesis of Chiral Nitro-Tetrahydroisoquinoline Analogues

The development of stereoselective methods to access enantiomerically pure chiral tetrahydroisoquinolines is a major focus in organic synthesis due to the prevalence of this core in natural products and pharmaceuticals. acs.orgmdpi.com Achieving stereocontrol in the synthesis of nitro-substituted THIQs can be approached through several key strategies, primarily involving the asymmetric transformation of a prochiral precursor.

A leading strategy is the catalytic asymmetric hydrogenation of a prochiral 3,4-dihydroisoquinoline (DHIQ). mdpi.com The application of this method to a 5-nitro-3,4-dihydroisoquinoline (B12937799) substrate would provide direct access to chiral this compound. This transformation is typically accomplished using transition-metal catalysts, such as iridium, rhodium, or ruthenium, complexed with chiral phosphine-based ligands (e.g., Josiphos, BINAP). mdpi.comrsc.org The choice of metal, ligand, and reaction conditions is critical for achieving high yields and enantioselectivities (ee). mdpi.com

Another powerful approach involves the use of chiral auxiliaries. For example, a diastereoselective Bischler-Napieralski reaction can be performed using a chiral auxiliary-bearing synthon, which, after cyclization and reduction, delivers the THIQ product as a single diastereomer. nih.gov The auxiliary can then be cleaved to yield the chiral THIQ.

The Bischler-Napieralski reaction itself can be used to construct the THIQ skeleton from precursors containing a nitro group. In one synthesis, vanillin (B372448) was reacted with nitropropane to create a β-phenylethylamine derivative. rsc.org This intermediate underwent a Bischler-Napieralski cyclization using POCl₃ to form a dihydroisoquinoline, which was subsequently reduced with sodium borohydride (NaBH₄) to yield the final racemic nitro-substituted tetrahydroisoquinoline derivatives. rsc.org While this specific example did not produce a chiral product, combining this approach with an asymmetric reduction step could provide a viable pathway to enantiopure nitro-THIQs.

The table below presents examples of catalytic systems used for the asymmetric hydrogenation of 1-substituted 3,4-dihydroisoquinolines, a methodology directly applicable to the synthesis of chiral 5-nitro-THIQ analogues.

| Catalyst Precursor | Chiral Ligand | Substrate Type | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| [Ir(COD)Cl]2 | tBu-ax-Josiphos | N-Boc-aminoethyl DHIQ precursors | 78–96 | 80–99 | rsc.org |

| [Ru(p-cymene)I2]2 | (R,R)-TsDPEN | 1-Aryl DHIQs | High | Up to 99 | organic-chemistry.org |

| Rh/Diamine Complex | Chiral Diamine | 1-Substituted DHIQs | Up to 96 | Up to 99 | mdpi.com |

| (L)-Proline (Organocatalyst) | N/A | DHIQ + α,β-unsaturated enone (Cascade) | Good | Good | armchemfront.com |

Structure Activity Relationship Sar Studies of 5 Nitro 1,2,3,4 Tetrahydroisoquinoline Analogues

Impact of Nitro Group Position and Substitution Patterns on Biological Efficacy

The position of the electron-withdrawing nitro group on the aromatic ring of the 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) scaffold is a critical determinant of biological activity. Variations in the nitration position (e.g., C-5, C-6, or C-7) can significantly alter the electronic properties, metabolic stability, and ultimately the efficacy of the compounds. nih.govresearchgate.net

Research on related nitro-aromatic heterocycles has consistently shown that the location of the nitro group dictates the spectrum of activity. For instance, in the nitroimidazole class of antitubercular agents, 4-nitroimidazoles display both aerobic and anaerobic activity, whereas the corresponding 5-nitroimidazoles are only active under anaerobic conditions. nih.gov This highlights the profound influence of the nitro group's position relative to the rest of the molecule. This principle is mirrored in the tetrahydroquinoline series, where different regioisomers exhibit substantially different biological activities. nih.gov

Table 1: Impact of Nitro Group Position on Biological Activity in Related Heterocycles

| Compound Class | Nitro Position | Observed Impact on Activity | Reference |

|---|---|---|---|

| Nitroimidazoles | 4-Nitro | Active against both aerobic and anaerobic Mycobacterium tuberculosis (Mtb). | nih.gov |

| Nitroimidazoles | 5-Nitro | Active only against anaerobic Mtb. | nih.gov |

| 8-hydroxy-nitroquinolines | 5-Nitro (Nitroxoline) | Established antimicrobial activity. | nih.gov |

| 8-hydroxy-nitroquinolines | 6-Nitro | Substantially different biochemical characteristics and biological activities compared to the 5-nitro isomer. | nih.gov |

Influence of Peripheral Substituents on Pharmacological Profiles

Peripheral substituents, which are functional groups attached to the tetrahydroisoquinoline core at positions other than the nitro group, are instrumental in modulating the pharmacological profiles of these analogues. Modifications at the nitrogen atom (N-2), the benzylic carbon (C-1), and other positions on both the aromatic and heterocyclic rings can dramatically affect potency, selectivity, solubility, and metabolic stability. nih.govnih.gov

SAR studies on antitubercular tetrahydroisoquinolines revealed that large substituents, such as a benzyl (B1604629) group at the C-5 position, were well-tolerated. nih.gov The nature of the substituent at the N-2 position has a profound effect on potency, with both lipophilicity and the shape of the substituent being important factors. nih.gov For example, substitution with a 2,2,2-trifluoroethyl group at N-2 was found to confer metabolic stability. nih.gov

Furthermore, the type of linker used to attach side chains is crucial. In a series of 7-linked analogues, linkers such as –CH₂– or –CONH– were found to be more effective than –CO– or –COCH₂– linkers, suggesting that the precise positioning of a terminal aromatic ring is important for target binding. nih.gov The introduction of various functional groups, including carboxyl, methyl, and amino groups, has also been shown to confer anticancer properties against different cell lines. nih.gov

Table 2: Influence of Peripheral Substituents on Tetrahydroisoquinoline Analogues

| Position of Substitution | Substituent/Modification | Observed Effect | Reference |

|---|---|---|---|

| N-2 | 2,2,2-trifluoroethyl | Increased metabolic stability. | nih.gov |

| C-3 | Pyridine or pyrazole | Enhanced solubility, though with a slight decrease in potency. | nih.gov |

| C-5 | Large groups (e.g., Benzyl) | Well-tolerated in antitubercular agents. | nih.gov |

| C-7 | -CH₂- or -CONH- linkers | More effective for activity than -CO- or -COCH₂- linkers. | nih.gov |

| C-8 | N-methylpiperazine | Preferred substituent for antitubercular activity. | nih.gov |

Stereochemical Considerations in Structure-Activity Relationships

Stereochemistry is a fundamental aspect of drug design, as the three-dimensional arrangement of atoms in a molecule dictates its ability to interact with chiral biological targets like enzymes and receptors. nih.gov For 5-nitro-1,2,3,4-tetrahydroisoquinoline analogues, which often contain one or more chiral centers (most commonly at C-1), the absolute configuration (R or S) can have a significant impact on biological activity. nih.govnih.gov

The two enantiomers of a chiral drug can exhibit profound differences in their pharmacology, with one enantiomer often being significantly more potent or having a different biological effect than the other. nih.gov This is because the precise spatial orientation of functional groups is necessary for optimal binding to a target protein. In the development of a selective melanocortin receptor agonist, the specific (3R) and (1R) configurations of the molecule were essential for its high potency and selectivity. nih.gov

The presence of multiple chiral centers, as seen in some complex tetrahydroisoquinoline analogues, increases the number of possible stereoisomers. nih.gov Each of these diastereomers can have a unique pharmacological profile. Therefore, controlling the stereochemistry during synthesis and separating enantiomers are crucial steps in developing optimized therapeutic agents. This allows for the evaluation of individual stereoisomers to identify the one with the most desirable activity and safety profile. researchgate.net

Rational Design Principles for Modulating Biological Activity

The rational design of this compound analogues leverages the SAR data to create new compounds with improved properties. This involves a systematic approach to modifying the molecular structure to enhance potency, selectivity, and pharmacokinetic characteristics. rsc.org

A key principle is the identification and modification of "soft spots" for metabolism. For instance, after identifying that the C-1 position of a THIQ scaffold was a site of metabolization, functionalization at this position was explored. nih.gov Similarly, when N-substituents were found to be metabolically labile, they were replaced with groups like N-2,2,2-trifluoroethyl to enhance stability. nih.gov

Another design strategy involves using specific substituents as "handles" for optimization. A carboxamide group, for example, can provide a convenient point for chemical modification to explore the surrounding chemical space and improve antiparasitic properties. nih.gov Structure-based design, which uses knowledge of the target protein's structure, allows for the design of ligands that fit precisely into the binding site. This can be seen in the development of inhibitors where linkers and substituents are chosen to correctly position a key pharmacophore for optimal interaction with the target. nih.gov This iterative process of design, synthesis, and testing based on SAR findings is fundamental to advancing this class of compounds towards clinical application. rsc.orgacs.org

Biological Activities and Pharmacological Applications of 5 Nitro 1,2,3,4 Tetrahydroisoquinoline Derivatives

Therapeutic Potentials in Neurodegenerative Disorders

Derivatives of 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) are recognized for their potential in addressing neurodegenerative disorders. nih.govrsc.org Their neuroprotective properties and ability to modulate key neurological pathways place them as compounds of interest in the search for effective treatments for debilitating conditions like Alzheimer's and Parkinson's disease. nih.govresearchgate.net

Neuroprotective Effects and Modulation of Neurological Pathways

Tetrahydroisoquinoline derivatives have demonstrated notable neuroprotective capabilities. chemimpex.com For instance, 1-methyl-1,2,3,4-tetrahydroisoquinoline (B1208477) (1MeTIQ) exhibits neuroprotective properties, which are attributed in part to its ability to scavenge free radicals and inhibit glutamate-induced excitotoxicity. nih.gov In contrast to the closely related 1,2,3,4-tetrahydroisoquinoline (TIQ), 1MeTIQ shows a unique and complex mechanism of neuroprotection by acting as an antagonist to the glutamatergic system. nih.gov Studies have shown that 1MeTIQ can prevent the kainate-induced release of excitatory amino acids in the rat frontal cortex. nih.gov

Furthermore, certain THIQ derivatives have been shown to protect dopaminergic neurons from toxicity. nih.gov For example, TIQ itself can protect the terminals of dopaminergic neurons in the striatum against neurotoxicity induced by malonate, an inhibitor of mitochondrial respiration. nih.gov This protective effect is thought to involve the inhibition of monoamine oxidase and an increase in striatal glutathione (B108866) levels. nih.gov The neuroprotective effect of 1-MeTIQ against toxicity induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) is also linked to a reduction in free radicals. nih.gov Some derivatives, like 1-benzyl-1,2,3,4-tetrahydroisoquinoline (B1217898) (1BnTIQ), show concentration-dependent effects, exhibiting neuroprotection at low concentrations and potential neurotoxicity at higher concentrations. nih.gov

Applications in Alzheimer's and Parkinson's Disease Research

The structural and functional properties of THIQ derivatives make them relevant to research on both Alzheimer's and Parkinson's disease.

In the context of Alzheimer's disease (AD) , THIQ derivatives are considered promising therapeutic agents due to their significant neuroprotective, anti-inflammatory, and antioxidative properties. nih.gov They are investigated for their ability to target various signaling pathways that are altered in AD. nih.gov For example, 1MeTIQ has been reported to offer neuroprotection against the toxicity of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease. nih.gov

For Parkinson's disease (PD) , the role of THIQ derivatives is complex. Some endogenous and exogenous THIQs have been implicated as potential neurotoxins that could contribute to the degeneration of dopaminergic neurons in the substantia nigra, a key pathological feature of PD. grantome.comrndsystems.com These compounds can be formed endogenously from catecholamines and have been detected in various foods. grantome.comrndsystems.com Their structure bears a resemblance to MPTP, a well-known inducer of parkinsonism. researchgate.netrndsystems.com However, other THIQ derivatives, such as 1-methyl-TIQ, have been shown to prevent the behavioral abnormalities induced by neurotoxins like MPTP and TIQ itself, suggesting a neuroprotective role. researchgate.netnih.gov This dual role highlights the importance of specific substitutions on the THIQ scaffold in determining their ultimate effect in the context of PD. researchgate.net

Antineoplastic and Cytotoxic Activities

The 1,2,3,4-tetrahydroisoquinoline scaffold is a key feature in numerous natural and synthetic compounds with potent cytotoxic and antitumor activities. nih.govresearchgate.netnih.gov The introduction of a nitrophenyl group to this scaffold has been a strategy in developing new anticancer agents. nih.govdoaj.org

Mechanisms of Action Against Cancer Cell Lines

Derivatives of 5-nitro-1,2,3,4-tetrahydroisoquinoline have been synthesized and evaluated for their anticancer activities against various human cancer cell lines, including MCF-7 (breast adenocarcinoma) and HepG2 (hepatocellular carcinoma). nih.govresearchgate.net The cytotoxic mechanism of these compounds often involves the induction of apoptosis and cell cycle arrest. doaj.org

For example, a specific derivative, compound 3 (7-Acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(4-nitrophenyl)-5,6,7,8-tetrahydroisoquinoline-3(2H)-thione), was found to be particularly active against HepG2 cells. nih.govdoaj.org It induced a 59-fold increase in apoptosis in this cell line and caused cell cycle arrest at the G0/G1 and G2/M phases. nih.govresearchgate.net Another derivative, compound 8b (an acetamide (B32628) derivative), was most active against the MCF-7 cell line. nih.govdoaj.org These findings underscore the potential of this class of compounds to selectively target and eliminate cancer cells through programmed cell death pathways.

Table 1: Cytotoxic Activity of Selected Tetrahydroisoquinoline Derivatives

| Compound | Target Cell Line | Key Finding | Reference |

|---|---|---|---|

| Compound 3 | HepG2 (Liver Cancer) | Induced a 59-fold increase in apoptosis; caused cell cycle arrest at G0/G1 and G2/M phases. | nih.gov, doaj.org, researchgate.net |

| Compound 8b | MCF-7 (Breast Cancer) | Demonstrated the most potent activity against this cell line among the tested compounds. | nih.gov, doaj.org, researchgate.net |

| GM-3-18 | Colon Cancer Cell Lines | Exhibited significant KRas inhibition. | nih.gov |

| Compound 7e | A549 (Lung Cancer) | Showed potent cytotoxic activity (IC50: 0.155 µM) and caused cell cycle arrest at the G2/M phase. | nih.gov |

| Compound 8d | MCF-7 (Breast Cancer) | Displayed strong cytotoxic activity (IC50: 0.170 µM) and induced cell cycle arrest at the S phase. | nih.gov |

Targeting Specific Oncogenic Enzymes and Pathways (e.g., HSP90, RET)

A targeted approach in cancer therapy involves inhibiting specific enzymes and pathways that are crucial for cancer cell survival and proliferation. Derivatives of this compound have been specifically designed to target oncogenic enzymes such as Heat Shock Protein 90 (HSP90) and the RET (rearranged during transfection) proto-oncogene. nih.govdoaj.org

HSP90 is a molecular chaperone that is essential for the stability and function of numerous client proteins involved in cancer development. nih.gov Molecular docking studies have shown that compound 3 , a tetrahydroisoquinoline derivative with a 4-nitrophenyl group, can bind effectively to HSP90. nih.govresearchgate.net Its binding energy was found to be comparable to that of Onalespib, a known HSP90 inhibitor, suggesting its potential as an effective inhibitor of this crucial chaperone protein. nih.govdoaj.org

The RET proto-oncogene encodes a receptor tyrosine kinase, and its mutations are associated with certain types of thyroid cancer. nih.gov The pyrazolopyrimidine PP1 and its related compound PP2 are known to inhibit the enzymatic activity of the RET oncoprotein. nih.gov Research has shown that tetrahydroisoquinoline derivatives can also target this enzyme. nih.govdoaj.org Specifically, compound 8b was found to bind to the RET enzyme with a binding energy similar to that of the standard drug alectinib, indicating its potential as a RET inhibitor. nih.govresearchgate.net

Table 2: Molecular Docking of Tetrahydroisoquinoline Derivatives with Oncogenic Targets

| Compound | Target Enzyme | Binding Energy (ΔG) | Standard Comparator | Comparator Binding Energy (ΔG) | Reference |

|---|---|---|---|---|---|

| Compound 3 | HSP90 | -6.8 kcal/mol | Onalespib | -7.1 kcal/mol | nih.gov, doaj.org, researchgate.net |

| Compound 8b | RET | -6.8 kcal/mol | Alectinib | -7.2 kcal/mol | nih.gov, doaj.org, researchgate.net |

Antimicrobial and Anti-infective Applications

The tetrahydroisoquinoline framework is present in compounds exhibiting a wide range of pharmacological activities, including antimicrobial effects. nih.govnuph.edu.ua The inclusion of a nitro group, a feature in several established antimicrobial drugs, can enhance this activity. nih.govnih.gov

Research into synthetic tetrahydroisoquinoline derivatives has revealed their potential against various pathogens. Studies have demonstrated that certain THIQ derivatives possess both antibacterial and antifungal properties. researchgate.net For example, a novel synthetic compound, 1-(4-chloro-phenyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline, was evaluated against Pseudomonas aeruginosa and showed significant inhibitory effects. Other studies have synthesized new dihydropyrrolo[2,1-a]isoquinoline chalcones that exhibited activity against E. coli, B. mycoides, and C. albicans. researchgate.net The antimicrobial action of these compounds can be attributed to various mechanisms, including the inhibition of crucial bacterial enzymes and disruption of membrane integrity. While direct studies on the antimicrobial properties of this compound itself are specific, the broader class of nitro-containing heterocyclic compounds is well-regarded for its anti-infective potential, suggesting a promising area for future investigation. nih.govnih.gov

Antibacterial and Antifungal Potentials

The tetrahydroisoquinoline (THIQ) framework is a core component of several naturally occurring antibiotics. nih.gov The antimicrobial potential of THIQ derivatives has been explored, with studies showing that specific substitutions can lead to significant activity against pathogenic bacteria and fungi. For instance, certain piperidinyl thienotetrahydroisoquinoline derivatives have demonstrated notable antibacterial effects. acs.org The introduction of a nitro group, a well-known pharmacophore in antimicrobial agents, can enhance this activity. acs.orgencyclopedia.pub

Research into related heterocyclic structures underscores the potential of the nitro-substituted THIQ scaffold. A study on chalcone (B49325) derivatives containing a piperidinyl thienotetrahydroisoquinoline moiety found that substitution with a nitro group strongly enhanced activity against P. aeruginosa. acs.org General studies on nitroaromatic compounds confirm their broad-spectrum activity, which often stems from their reduction to toxic intermediates that can damage cellular components like DNA. encyclopedia.pub Furthermore, a novel synthesized tetrahydroisoquinoline derivative, (E)-2-benzyl-3-(furan-3-yl)-6,7-dimethoxy-4-(2-phenyl-1H-inden-1-ylidene)-1,2,3,4-tetrahydroisoquinoline, was most effective against Staphylococcus epidermidis and Klebsiella pneumoniae at a concentration of 25 μg/ml. rsc.org

While direct studies on this compound are limited, the data from analogous compounds suggest its potential as a promising scaffold for developing new antibacterial and antifungal agents.

Table 1: Antimicrobial Activity of Selected Tetrahydroisoquinoline (THIQ) Analogues

| Compound/Class | Target Organism(s) | Activity (MIC/Concentration) | Reference(s) |

|---|---|---|---|

| Pyrrolyl-acetyl thienotetrahydroisoquinoline (5a) | B. cereus, S. aureus, E. coli, P. aeruginosa | MIC: 7.0–9.0 μg/mL | acs.org |

| Chalcone thienotetrahydroisoquinoline (7c, with nitro group) | P. aeruginosa | Strong enhancement of activity | acs.org |

| Indenylidene-tetrahydroisoquinoline (131) | S. epidermidis, K. pneumoniae | Active at 25 μg/ml | rsc.org |

| Halogenated Nitro-derivatives (9b-9d) | S. aureus, Candida sp. | MIC: 15.6–62.5 μg/mL (S. aureus); MFC: 15–500 μg/mL (Candida) | encyclopedia.pub |

Activity Against Parasitic Pathogens (e.g., Antitrypanosomal, Antileishmanial) and Mycobacterial Strains

Nitro-containing heterocyclic compounds have emerged as a critical class of agents against various pathogens, including protozoan parasites and mycobacteria. asm.orgnih.gov The nitro group is often essential for activity, with the compound typically acting as a prodrug that requires bioreductive activation by pathogen-specific nitroreductases. nih.govacs.org

Antitrypanosomal and Antileishmanial Activity

The THIQ scaffold itself is recognized for its antitrypanosomal properties. nuph.edu.ua When combined with the established antiparasitic effects of the nitro-group, derivatives of 5-nitro-THIQ are of significant interest. Studies on other nitro-heterocycles have demonstrated potent activity against trypanosomatids like Trypanosoma and Leishmania. nih.gov For example, 5-nitro-furan and 5-nitro-thiophene nitrones show powerful leishmanicidal activity against amastigote forms of Leishmania amazonensis and L. infantum, with IC50 values as low as 0.019 μM and high selectivity. nih.gov These compounds are activated by parasite-specific nitroreductases (NRT1 and NRT2), a mechanism that could help circumvent resistance. nih.gov A broad survey of flavonoids and their analogues also identified several compounds with significant in vitro activity against Trypanosoma brucei rhodesiense, Trypanosoma cruzi, and Leishmania donovani. asm.orgasm.org These findings collectively suggest that the 5-nitro-THIQ framework is a promising starting point for the design of novel antiparasitic agents.

Antimycobacterial Activity

Nitro-containing compounds are at the forefront of tuberculosis (TB) drug development, with agents like delamanid (B1670213) and pretomanid (B1679085) approved for treating multidrug-resistant TB. acs.orgnih.gov Their mechanism relies on activation by the deazaflavin-dependent nitroreductase (Ddn) within mycobacteria. asm.orgacs.org Research has consistently shown that the presence of nitro groups is often essential for high antitubercular activity. acs.org

Several classes of nitro-compounds have been investigated:

Nitrofurans: Certain nitrofuran-based prodrugs require the cofactor F420 machinery for activation and show potent activity against Mycobacterium tuberculosis (Mtb) and Mycobacterium abscessus. asm.orgnih.gov

Dinitrobenzamides: These compounds are proposed inhibitors of decaprenyl-phosphoryl-ribose 2′-epimerase 1 (DprE1), a key enzyme in the mycobacterial cell wall synthesis pathway. asm.orgnih.gov

Dinitrobenzylsulfanyl Tetrazoles and Oxadiazoles (B1248032): These derivatives exhibit excellent activity against replicating Mtb, with some oxadiazoles reaching Minimum Inhibitory Concentrations (MIC) of 0.03 μM. acs.org Structure-activity relationship studies confirmed that both nitro groups on the phenyl ring are crucial for this high activity, which is mediated through the Ddn activation pathway. acs.org

The potent and specific nature of these nitro-compounds against mycobacteria highlights the significant potential of this compound derivatives as a novel class of antitubercular agents.

Table 2: Activity of Selected Nitro-Compounds Against Parasites and Mycobacteria

| Compound Class | Target Organism(s) | Activity (IC50 / MIC) | Reference(s) |

|---|---|---|---|

| 5-Nitro-furan Nitrones (1a-c) | L. amazonensis, L. infantum (amastigotes) | IC50: 0.019 to 2.76 μM | nih.gov |

| 7,8-dihydroxyflavone | T. brucei rhodesiense | IC50: 68 ng/mL | asm.orgasm.org |

| Fisetin | L. donovani | IC50: 0.6 μg/ml | asm.orgasm.org |

| 3,5-dinitrobenzylsulfanyl oxadiazoles (2) | M. tuberculosis (replicating) | MIC: 0.03 μM | acs.org |

| Dinitrobenzamides (e.g., HC2217) | M. tuberculosis | Proposed DprE1 inhibitors | asm.orgnih.gov |

Modulation of Enzyme and Receptor Systems

Derivatives of the 1,2,3,4-tetrahydroisoquinoline scaffold have been extensively studied as modulators of various enzymes and receptors critical to metabolic and signaling pathways.

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonism

Peroxisome proliferator-activated receptor gamma (PPARγ) is a nuclear receptor that masterfully regulates adipocyte differentiation and is the molecular target for the thiazolidinedione (TZD) class of anti-diabetic drugs. jst.go.jp The 1,2,3,4-tetrahydroisoquinoline scaffold has been identified as a novel framework for developing potent PPARγ agonists. nih.govresearchgate.net

Different substitution patterns on the THIQ core can fine-tune the activity, leading to full agonists, dual PPARα/γ agonists, or partial agonists. jst.go.jp

(S)-2-Benzyl-7-[2-(5-methyl-2-phenyloxazol-4-yl)ethoxy]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (KY-021) was identified as a potent PPARγ agonist with an EC50 of 11.8 nM. researchgate.net

(S)-2-(2-Furylacryloyl)-7-[2-(2-methylindane-2-yl)-5-methyloxazol-4-yl]methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid tert-butylamine (B42293) salt (13jE) was found to be a potent and selective PPARγ partial agonist (EC50 = 85 nM). nih.gov Partial agonists are of particular interest as they may offer therapeutic benefits with a reduced side-effect profile compared to full agonists like rosiglitazone. nih.gov

6-tetrazolyl-1,2,3,4-tetrahydroisoquinoline derivatives represent another novel scaffold for selective PPARγ partial agonists, with compound 26v shown to attenuate insulin (B600854) resistance. jst.go.jp The activity of these derivatives was found to be dependent on the size of cycloalkyl substituents. jst.go.jp

These findings establish the THIQ skeleton as a versatile platform for designing novel PPARγ modulators for the potential treatment of type 2 diabetes. nih.govresearchgate.net

Table 3: PPARγ Agonist Activity of Selected Tetrahydroisoquinoline (THIQ) Derivatives

| Compound | Type of Agonist | Potency (EC50) | Reference(s) |

|---|---|---|---|

| KY-021 | Full Agonist | 11.8 nM | researchgate.net |

| 13jE | Partial Agonist | 85 nM | nih.gov |

| 13l (cycloheptyl derivative) | Partial Agonist | 14 nM | jst.go.jp |

| 1 (6-tetrazolyl derivative) | Partial Agonist | 13 nM | researchgate.net |

Nucleoside Transporter Ligand Development

Nucleoside transporters are crucial for the cellular uptake of natural nucleosides and synthetic nucleoside analogue drugs used in cancer and antiviral therapies. While the 1,2,3,4-tetrahydroisoquinoline scaffold has been investigated for its interaction with various receptors, such as dopamine (B1211576) receptors, there is a notable lack of published research specifically evaluating this compound or its parent THIQ derivatives as ligands for nucleoside transporters. nih.gov This represents a gap in the current understanding of the pharmacological profile of this class of compounds.

Investigation of Other Enzyme Interactions (e.g., PTP1B, ATP Synthase)

Beyond the aforementioned targets, THIQ derivatives have shown significant interactions with other key enzymes involved in metabolism and cellular energy production.

Protein-Tyrosine Phosphatase 1B (PTP1B) Inhibition Protein-tyrosine phosphatase 1B (PTP1B) is a negative regulator of insulin and leptin signaling pathways, making its inhibition a promising strategy for treating type 2 diabetes and obesity. jst.go.jp The THIQ scaffold has proven to be a highly effective framework for potent PTP1B inhibitors.

A novel series of 2-acyl-3-carboxyl-tetrahydroisoquinoline derivatives were developed as potent PTP1B inhibitors that notably lacked PPARγ activation. jst.go.jpnih.gov The lead compound from this series, (S)-2-{(E)-3-furan-2-ylacryloyl}-7-[(2E,4E)-5-(2,4,6-trifluorophenyl)penta-2,4-dienyloxy]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (compound 17u), exhibited a PTP1B inhibitory IC50 of 0.19 µM and demonstrated a mixed-type inhibition mechanism, suggesting interaction with both catalytic and allosteric sites. jst.go.jpnih.gov

Interestingly, some THIQ derivatives exhibit dual activity. Compound 13jE , previously mentioned as a PPARγ partial agonist, was also identified as a human PTP-1B inhibitor with an IC50 of 1.0 µM. nih.gov This dual-action profile could offer a synergistic approach to treating metabolic diseases. nih.gov

ATP Synthase Inhibition Mitochondrial ATP synthase is fundamental for cellular energy production. frontiersin.org Inhibition of this enzyme can have profound effects on cell metabolism. It has been demonstrated that 1,2,3,4-tetrahydroisoquinoline (TIQ) and its derivatives can significantly inhibit mitochondrial respiration. nih.govnih.gov Specifically, TIQ was shown to inhibit the activity of Complex I (NADH-ubiquinone oxidoreductase) and subsequently block ATP synthesis in mouse brain mitochondria. nih.govnih.gov This inhibitory action is similar to that of the parkinsonism-inducing toxin MPP+, suggesting that endogenous or environmental THIQs could play a role in neurodegenerative processes through the disruption of mitochondrial energy production. nih.gov

Table 4: PTP1B and ATP Synthase Inhibition by Tetrahydroisoquinoline (THIQ) Derivatives

| Compound | Target Enzyme | Activity (IC50) | Reference(s) |

|---|---|---|---|

| Compound 17u | PTP1B | 0.19 µM | jst.go.jpnih.gov |

| Compound 13jE | PTP1B | 1.0 µM | nih.gov |

| 1,2,3,4-Tetrahydroisoquinoline (TIQ) | ATP Synthesis / Complex I | Significant inhibition | nih.govnih.gov |

Other Pharmacological Activities (e.g., Anti-inflammatory, Anticonvulsant)

While much of the research on this compound derivatives has focused on other therapeutic areas, emerging evidence suggests their potential utility in treating inflammation and convulsions. The broader class of tetrahydroisoquinolines has been recognized for its diverse pharmacological effects, including anti-inflammatory and anticonvulsant actions. nih.govmdpi.com The presence of the nitro group at the 5-position introduces unique electronic and steric properties that can influence the interaction of these molecules with biological targets, potentially leading to novel therapeutic agents.

Anti-inflammatory Activity

Research into the specific anti-inflammatory effects of this compound derivatives is still in its early stages. However, the broader family of tetrahydroisoquinoline derivatives has shown promise in this area. For instance, certain derivatives have been investigated as inhibitors of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in the inflammatory response. nih.gov Inhibition of PDE4 leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), which in turn downregulates the production of pro-inflammatory mediators. While direct evidence for 5-nitro-THIQ derivatives as PDE4 inhibitors is not yet available, this represents a plausible mechanism of action that warrants further investigation.

Studies on related quinoline (B57606) derivatives have also demonstrated their potential to mitigate inflammation. For example, some quinoline-related carboxylic acid derivatives have been evaluated for their antiproliferative and anti-inflammatory properties. nih.gov These findings suggest that the quinoline scaffold, and by extension the tetrahydroisoquinoline core, is a viable starting point for the development of new anti-inflammatory agents. Further research is needed to synthesize and screen a library of this compound derivatives to determine their specific anti-inflammatory profile and to elucidate their mechanism of action.

Anticonvulsant Activity

The potential of this compound derivatives as anticonvulsant agents is more directly supported by existing literature. A patent application has disclosed the use of these compounds for their anticonvulsant properties, suggesting their potential in the treatment of epilepsy and other seizure-related disorders. googleapis.com The document describes the synthesis of these compounds and their intended use as anticonvulsants, highlighting the interest in this chemical class for neurological applications. googleapis.com

The broader class of tetrahydroisoquinoline derivatives has been the subject of more extensive research in the context of epilepsy. Studies have shown that certain 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives exhibit significant anticonvulsant activity in animal models. nih.govnih.gov These compounds are thought to act as non-competitive AMPA receptor antagonists, a mechanism known to be effective in controlling seizures. nih.govnih.gov While these studies did not specifically include 5-nitro derivatives, they provide a strong rationale for exploring the anticonvulsant potential of this subclass. The electron-withdrawing nature of the nitro group could modulate the binding affinity and efficacy of these compounds at the AMPA receptor or other relevant targets.

To systematically evaluate the anticonvulsant potential of this compound derivatives, a comprehensive screening in established animal models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, would be necessary. Such studies would allow for the determination of their efficacy, potency, and a preliminary assessment of their neurological side-effect profile.

Table 1: Investigated Pharmacological Activities of Tetrahydroisoquinoline Derivatives

| Pharmacological Activity | Compound Class | Key Findings |

| Anti-inflammatory | Tetrahydroisoquinoline Derivatives | Potential as PDE4 inhibitors. nih.gov |

| Anti-inflammatory | Quinoline-Related Carboxylic Acid Derivatives | Showed antiproliferative and anti-inflammatory propensities. nih.gov |

| Anticonvulsant | This compound Derivatives | Disclosed in a patent for anticonvulsant use. googleapis.com |

| Anticonvulsant | 1-Aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline Derivatives | Act as non-competitive AMPA receptor antagonists with anticonvulsant effects in animal models. nih.govnih.gov |

Computational and Theoretical Investigations of 5 Nitro 1,2,3,4 Tetrahydroisoquinoline

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 5-Nitro-1,2,3,4-tetrahydroisoquinoline. nih.gov These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule. mdpi.com

Studies on related tetrahydroisoquinoline derivatives have utilized DFT methods like B3LYP with basis sets such as 6-31+G(d,p) to analyze their topological and electronic properties. nih.gov Such calculations can determine key quantum chemical parameters for this compound, as illustrated in the hypothetical data table below.

| Parameter | Description | Predicted Significance for this compound |

|---|---|---|

| EHOMO (Highest Occupied Molecular Orbital Energy) | Energy of the outermost electron-containing orbital; relates to the ability to donate electrons. | A higher EHOMO would suggest a greater tendency to participate in reactions as a nucleophile. |

| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Energy of the first vacant orbital; relates to the ability to accept electrons. | A lower ELUMO, influenced by the electron-withdrawing nitro group, would indicate a higher susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO, indicating chemical reactivity and stability. | A small energy gap suggests higher reactivity and lower kinetic stability. nih.gov |

| Mulliken Atomic Charges | Distribution of electron charge among the atoms in the molecule. | Would likely show a significant negative charge on the oxygen atoms of the nitro group and a positive charge on the nitrogen atom of the nitro group, influencing intermolecular interactions. nih.gov |

A theoretical study on the regioselective nitration of tetrahydroquinoline has employed DFT calculations at the B3LYP/6-31++G** level to optimize the σ-complexes of the four possible nitro isomers, including the 5-nitro derivative. researchgate.net This type of analysis helps to understand the stability of intermediates and the likelihood of forming the 5-nitro isomer over other isomers, providing a rationale for the observed regioselectivity in synthesis. researchgate.net The presence of the nitro group is known to allow for the formation of ionic connections with donor groups in biological targets, which can enhance biological activity. nih.gov

Molecular Docking Studies for Ligand-Target Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.

For example, molecular docking studies on tetrahydroisoquinoline derivatives bearing a nitrophenyl group have been performed to investigate their binding to enzymes like HSP90 and RET. nih.gov These studies calculate a binding energy, which indicates the affinity of the ligand for the target, and reveal key interactions such as hydrogen bonds and hydrophobic contacts. nih.govmdpi.com In the case of this compound, docking studies could identify potential biological targets and elucidate the binding mode. The nitro group could act as a hydrogen bond acceptor, a feature that often contributes significantly to binding affinity.

The results of such a study could be summarized in a table like the one below, detailing the predicted interactions with a hypothetical protein target.

| Potential Protein Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Types of Predicted Interactions |

|---|---|---|---|

| Enzyme X | -7.5 | Tyr83, Ser120, Phe250 | Hydrogen bond with the nitro group's oxygen and Ser120; π-π stacking with Phe250. |

| Receptor Y | -6.8 | Asp90, Val102, Leu150 | Ionic interaction between the nitro group and Asp90; hydrophobic interactions with Val102 and Leu150. |

These interaction profiles are crucial for understanding the basis of a compound's activity and for guiding the design of more potent and selective analogs. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics

Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of molecules over time. acs.orgnih.gov For this compound, MD simulations can be used to explore its conformational landscape, identifying the most stable three-dimensional structures.

When docked into a protein's active site, MD simulations can assess the stability of the ligand-protein complex. mdpi.comrug.nl For instance, a 100 ns simulation could track the root mean square deviation (RMSD) of the ligand and protein backbone to see if the complex remains stable or dissociates. nih.gov Studies on similar tetrahydroisoquinoline derivatives have used MD simulations to confirm the stability of the docked pose and to analyze how the ligand affects the protein's flexibility. mdpi.comrug.nl

Furthermore, MD simulations, in conjunction with methods like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), can be used to calculate the binding free energy of the ligand-protein complex, offering a more accurate estimation of binding affinity than docking scores alone. mdpi.com This approach has been successfully applied to tetrahydroquinoline derivatives targeting the enzyme LSD1. mdpi.com

In Silico Approaches for Predicting Biological Activities and Selectivity

A variety of in silico methods are available to predict the biological activities and selectivity of a compound like this compound before it is synthesized and tested in a lab. nih.gov These predictive models are built from large datasets of known compounds and their activities.

Quantitative Structure-Activity Relationship (QSAR) modeling is a common approach. 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), have been developed for tetrahydroquinoline derivatives to predict their inhibitory activity against targets like LSD1. mdpi.com These models can identify the key structural features that are important for a compound's activity. mdpi.com

Other in silico tools can predict a compound's pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and potential toxicity. nih.gov For example, predictions can be made for mutagenicity and carcinogenicity. Studies on other nitro-aromatic compounds, such as 5-nitro-2-propoxyaniline, have used in silico tools to assess these risks. biorxiv.org Such predictions are vital for prioritizing which compounds should be pursued in a drug discovery program.

| Predicted Property | In Silico Method | Predicted Outcome for this compound |

|---|---|---|

| Kinase Inhibitory Activity | Molinspiration, MolPredictX | Potential for activity based on structural similarity to known kinase inhibitors. nih.gov |

| Mutagenicity | LAZAR, pKCSM, Toxtree | The nitroaromatic group may be flagged as a potential structural alert for mutagenicity. biorxiv.org |

| hERG Inhibition | ADMETlab 2.0 | Prediction of potential cardiotoxicity. |

| Blood-Brain Barrier Penetration | SwissADME | Prediction of whether the compound can enter the central nervous system. |

Theoretical Mechanistic Studies of Organic Reactions Involving Tetrahydroisoquinolines

Computational chemistry is also a powerful tool for investigating the mechanisms of organic reactions. rsc.org For reactions involving the synthesis or modification of this compound, theoretical studies can map out the entire reaction pathway, identify transition states, and calculate activation energies.

A prime example is the nitration of tetrahydroquinoline. Theoretical studies using DFT can model the formation of the σ-complex intermediate for nitration at each possible position of the benzene (B151609) ring. researchgate.net By comparing the energies of these intermediates and the transition states leading to them, chemists can understand why nitration occurs at a specific position, such as C5, over others. researchgate.net The mechanism can proceed through a polar two-electron pathway or a single-electron transfer (SET) mechanism, and computational studies can help distinguish between these possibilities. researchgate.net

Similarly, theoretical studies have been conducted on other reactions of the tetrahydroisoquinoline scaffold, such as the aza-Henry reaction, which involves the addition of a nitroalkane to an imine. acs.org Mechanistic studies on the Michael addition of amines to nitrostyrenes have detailed a retro-aza-Henry-type process, providing insights into reactions involving nitro groups and amines. These types of computational investigations are invaluable for optimizing reaction conditions and for designing novel synthetic routes.

Advanced Analytical Methodologies in Research on 5 Nitro 1,2,3,4 Tetrahydroisoquinoline

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is fundamental to the isolation and purity verification of 5-Nitro-1,2,3,4-tetrahydroisoquinoline. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly powerful tools in this context, each offering distinct advantages for analyzing this specific molecule.

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity and Diastereomer Resolution

High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of this compound, with some suppliers guaranteeing a purity of ≥99% as determined by HPLC. chemimpex.com For chiral molecules like this, where a stereocenter can exist at position 1, HPLC is essential for separating enantiomers and diastereomers, which often exhibit different biological activities.

The separation of enantiomers can be achieved through two primary HPLC strategies:

Chiral Stationary Phases (CSPs): This direct method involves using a column where the stationary phase is itself chiral. Protein-based and crown ether-based CSPs have been reported for the separation of related fluoroquinolone enantiomers. nih.gov

Pre-column Derivatization: This indirect method involves reacting the enantiomeric mixture with a chiral derivatizing agent to form a pair of diastereomers. nih.gov These diastereomers, having different physical properties, can then be separated on a standard achiral HPLC column, such as a reverse-phase C18 column. nih.gov The resolution factor (Rs) is a critical parameter in these separations, with values greater than 1.5 indicating baseline separation. For some diastereomeric amides of related structures, HPLC on silica (B1680970) gel has proven effective, achieving good resolution. nih.gov

Reverse-phase HPLC methods are commonly employed for the analysis of the parent compound, 1,2,3,4-tetrahydroisoquinoline (B50084), using a mobile phase of acetonitrile (B52724) and water with an acid modifier like phosphoric or formic acid. sielc.com Such methods are scalable and can be adapted for the analysis and preparative isolation of this compound.

Table 1: HPLC Methodologies for Tetrahydroisoquinoline Analogs

| Analytical Goal | HPLC Method | Stationary Phase Example | Mobile Phase Example | Detection |

|---|---|---|---|---|

| Purity Assessment | Reverse Phase (RP) | Newcrom R1 (low silanol (B1196071) activity) sielc.com | Acetonitrile, Water, Phosphoric Acid sielc.com | UV/Vis |

| Enantiomeric Purity | Derivatization to Diastereomers | Endcapped C18 nih.gov | Not Specified | UV/Vis (290 nm) nih.gov |

| Diastereomer Resolution | Normal Phase | Silica Gel nih.gov | Not Specified | UV/Vis |

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Analyte Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique for the analysis of volatile and thermally stable compounds. However, tetrahydroisoquinolines, particularly those with polar functional groups like the secondary amine in this compound, often require derivatization prior to GC analysis. nih.govcapes.gov.br Derivatization serves to increase the analyte's volatility and thermal stability while improving chromatographic peak shape and detection sensitivity. nih.gov

Common derivatization strategies applicable to the amino group of this compound include:

Acylation: Reaction with reagents like heptafluorobutyric anhydride (B1165640). nih.gov

Silylation: Reaction with agents such as N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA). nih.gov

Alkylation: Introduction of an alkyl group. nih.gov

For determining enantiomeric composition, a chiral derivatizing agent, such as R-(-)-2-phenylbutyrylic acid, can be used to form diastereomers that are separable by a standard GC column. capes.gov.brnih.gov The resulting derivatives are then analyzed by GC-MS, where the mass spectrometer provides definitive structural confirmation. scirp.org GC-MS analysis of derivatized tetrahydroisoquinolines has been successfully used to resolve and quantify enantiomers in biological samples. capes.gov.brnih.gov

Table 2: GC-MS Derivatization Strategies for Tetrahydroisoquinolines

| Derivatization Strategy | Reagent Example | Target Functional Group | Purpose |

|---|---|---|---|

| Silylation | N-methyl-N-trimethylsilyltrifluoracetamide (MSTFA) nih.gov | Amine (N-H), Hydroxyl (O-H) | Increase volatility, thermal stability |

| Acylation | Heptafluorobutyric anhydride nih.gov | Amine (N-H) | Enhance volatility and electron-capture properties for NCI-MS |

| Chiral Derivatization | R-(-)-2-phenylbutyrylic acid nih.gov | Amine (N-H) | Formation of diastereomers for enantiomer separation |

Spectroscopic Characterization Techniques in Advanced Structural Elucidation

Spectroscopic techniques are paramount for the unambiguous determination of the molecular structure of this compound. NMR provides a complete map of the carbon-hydrogen framework, MS confirms the molecular weight and offers clues to the structure through fragmentation, and IR/UV-Vis spectroscopy identifies key functional groups and chromophores.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom in this compound.

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic and aliphatic protons.

Aromatic Region: The protons on the nitro-substituted benzene (B151609) ring are expected to appear in the downfield region (typically δ 7.0-9.0 ppm). nih.gov The strong electron-withdrawing effect of the nitro group deshields the ortho and para protons significantly. The proton at C6 (ortho to the nitro group) and the proton at C8 would likely be the most downfield signals.

Aliphatic Region: The protons of the tetrahydroisoquinoline core at positions C1, C3, and C4 would appear in the upfield region. The CH₂ groups at C3 and C4, and the CH₂ group at C1 would show characteristic multiplets. chemicalbook.com The N-H proton signal is typically a broad singlet, and its chemical shift can vary depending on solvent and concentration.

¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom.

Aromatic Carbons: The carbon atom bearing the nitro group (C5) would be significantly deshielded. The other aromatic carbons would appear in the typical range of δ 110-150 ppm.

Aliphatic Carbons: The signals for the aliphatic carbons (C1, C3, C4) would be found in the more shielded, upfield region of the spectrum (typically δ 25-55 ppm). amazonaws.com

A detailed NMR study, including 2D techniques like COSY, HSQC, and HMBC, would be required for the unequivocal assignment of all proton and carbon signals, as has been done for related nitro-tetrahydroquinoline isomers. researchgate.net

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale/Comments |

|---|---|---|---|

| C1 | ~4.2 | ~45-50 | Aliphatic CH₂ adjacent to N and aromatic ring. |

| C3 | ~3.0-3.4 | ~40-45 | Aliphatic CH₂ adjacent to N. |

| C4 | ~2.8-3.0 | ~25-30 | Aliphatic CH₂. |

| C5 | - | >145 | Quaternary carbon attached to electron-withdrawing NO₂ group. |

| C6 | >8.0 | ~120-125 | Aromatic CH ortho to NO₂ group, strongly deshielded. |

| C7 | ~7.4-7.6 | ~125-130 | Aromatic CH. |

| C8 | ~7.8-8.0 | ~120-125 | Aromatic CH peri to NO₂ group. |

| C4a | - | ~135-140 | Aromatic quaternary carbon. |

| C8a | - | ~130-135 | Aromatic quaternary carbon. |

| NH | Variable | - | Broad singlet, exchangeable with D₂O. |

Note: These are estimated values based on data for 1,2,3,4-tetrahydroisoquinoline and related nitroaromatic compounds. Actual values may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of a compound and to gain structural insights from its fragmentation patterns. For this compound (C₉H₁₀N₂O₂), high-resolution mass spectrometry (HRMS) would confirm its monoisotopic mass of 178.07423 Da. uni.lu

The fragmentation of tetrahydroisoquinolines under electron ionization (EI) is well-studied. A key fragmentation pathway for the parent 1,2,3,4-tetrahydroisoquinoline is the loss of a hydrogen atom from the C1 position to form a stable iminium ion, which is often the base peak (m/z 132). nih.govrsc.org Another characteristic fragmentation is a retro-Diels-Alder (RDA) reaction.

For this compound, the fragmentation would be influenced by the nitro group. Common fragmentation patterns for nitroaromatic compounds include the loss of neutral species such as NO (30 Da), NO₂ (46 Da), and O (16 Da). youtube.com The mass spectrum would therefore be expected to show a molecular ion peak ([M]⁺) at m/z 178, along with fragment ions corresponding to these characteristic losses and the cleavage of the heterocyclic ring.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 178 | [C₉H₁₀N₂O₂]⁺ | Molecular Ion ([M]⁺) |

| 162 | [C₉H₁₀N₂O]⁺ | Loss of O from NO₂ |

| 148 | [C₉H₁₀N]⁺ | Loss of NO₂ |

| 132 | [C₉H₈N₂]⁺ | Loss of NO₂ and H₂ |

| 131 | [C₉H₉N]⁺ | Loss of H from [M-NO₂]⁺ |

Note: These are predicted fragments. Actual fragmentation can be confirmed using tandem MS (MS/MS) studies.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands. The most diagnostic peaks would be for the nitro group, which exhibits strong, distinct stretching vibrations.

N-O Asymmetric Stretch: ~1500-1550 cm⁻¹

N-O Symmetric Stretch: ~1300-1370 cm⁻¹ Other expected peaks include:

N-H Stretch: A moderate, somewhat broad peak around 3300-3500 cm⁻¹ for the secondary amine.

Aromatic C-H Stretch: Above 3000 cm⁻¹.

Aliphatic C-H Stretch: Below 3000 cm⁻¹. nih.gov

Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly conjugated systems and chromophores. The parent 1,2,3,4-tetrahydroquinoline (B108954) shows absorption maxima around 250 nm and 300 nm. nist.gov The presence of the nitro group, a powerful chromophore, on the aromatic ring of this compound would be expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths, likely with a prominent peak above 270 nm corresponding to the π-π* transition of the nitrobenzene (B124822) moiety. researchgate.net

Table 5: Summary of Spectroscopic Data for this compound

| Technique | Feature | Expected Region/Value |

|---|---|---|

| IR | N-O Asymmetric Stretch | 1500-1550 cm⁻¹ |

| IR | N-O Symmetric Stretch | 1300-1370 cm⁻¹ |

| IR | N-H Stretch | 3300-3500 cm⁻¹ |

| IR | C-H Stretch (Aliphatic) | ~2850-2960 cm⁻¹ |

| UV-Vis | π → π* Transition | >270 nm |

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of crystalline solids at an atomic level. This technique is indispensable for the unambiguous assignment of the absolute configuration of chiral centers and for understanding the intricate packing of molecules in the solid state, which is influenced by various intermolecular interactions.